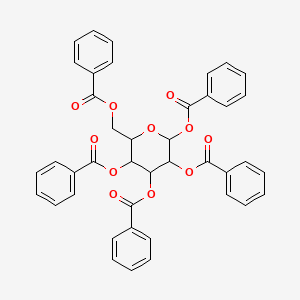
alpha-D-Glucopyranose pentabenzoate
Übersicht
Beschreibung
Alpha-D-Glucopyranose pentabenzoate is a glucopyranose derivative . It has a molecular formula of C41H32O11 , an average mass of 700.686 Da , and a monoisotopic mass of 700.194458 Da .
Molecular Structure Analysis
The alpha-D-Glucopyranose pentabenzoate molecule contains a total of 89 bonds. There are 57 non-H bonds, 35 multiple bonds, 16 rotatable bonds, 5 double bonds, 30 aromatic bonds, 6 six-membered rings, 5 aromatic esters, and 1 aliphatic ether .
Physical And Chemical Properties Analysis
Alpha-D-Glucopyranose pentabenzoate is a solid compound . It has a density of 1.4±0.1 g/cm3 . Its melting point is reported to be 185-188 °C . The compound exhibits optical activity with [α]20/D +127°, c = 1 in chloroform .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
- Alpha-D-Glucopyranose pentabenzoate and similar compounds have been a focus in the synthesis of complex carbohydrate derivatives. For instance, the photo-bromination of penta-O-benzoyl-α-D-glucopyranose has been studied, leading to crystalline bromides used in further chemical reactions (Ferrier & Tyler, 1980).
- Proton and C-13 nuclear magnetic resonance (NMR) spectra of some benzoylated aldohexoses, including perbenzoates of α-D-glucopyranose, have been reported. These studies are significant in understanding the molecular structure and behavior of these compounds (D'Accorso, Thiel, & Schüller, 1983).
Polymerization and Material Science
- In material science, alpha-D-Glucopyranose pentabenzoate derivatives have been used in polymerization processes. An example includes the synthesis of poly-α-(1 → 6)-anhydro-D-glucopyranose, which contributes to the understanding of high polymeric character and stereoregularity in polysaccharides (Ruckel & Schuerch, 1967).
Enzymatic Processes and Organic Synthesis
- Research on regioselective hydrolysis of similar compounds, like penta-O-acetyl-alpha-D-glucopyranose, catalyzed by immobilized lipases, has been conducted. This has implications in synthesizing specific intermediates for oligosaccharide synthesis, demonstrating the versatility of these compounds in organic chemistry (Bastida et al., 1999).
Glycogen Phosphorylase Inhibition
- In the context of enzyme inhibition, certain derivatives of alpha-D-Glucopyranose pentabenzoate have been studied as glycogen phosphorylase inhibitors. This research contributes to understanding how these compounds can interact with enzymes and potentially influence metabolic pathways (He et al., 2007).
Applications in Medicine and Biotechnology
- The alpha-glucosidase inhibitor acarbose, a derivative of alpha-D-Glucopyranose, has been explored for its therapeutic potential in diabetes treatment. This highlights the medical significance of such compounds in developing pharmaceuticals (Wehmeier & Piepersberg, 2004).
Safety and Hazards
Alpha-D-Glucopyranose pentabenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-MJSUJZIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448654 | |
| Record name | 1,2,3,4,6-Penta-O-benzoyl-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate | |
CAS RN |
22415-91-4 | |
| Record name | 1,2,3,4,6-Penta-O-benzoyl-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















